molecular formula C6H7BrN4O B1430383 N'-(5-bromopyrimidin-2-yl)acetohydrazide CAS No. 1785761-68-3

N'-(5-bromopyrimidin-2-yl)acetohydrazide

Cat. No.: B1430383
CAS No.: 1785761-68-3
M. Wt: 231.05 g/mol
InChI Key: SQHDGOIUKBEORR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the molecular architecture and substitution pattern. The compound is also documented under the systematic name acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide, providing an alternative nomenclature approach that emphasizes the acetic acid hydrazide functional group relationship. The Chemical Abstracts Service registry number 1785761-68-3 uniquely identifies this compound in chemical databases and literature, facilitating accurate chemical communication and documentation.

The molecular formula C6H7BrN4O reveals the precise atomic composition, comprising six carbon atoms, seven hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 231.05 grams per mole, calculated through standard atomic mass summation procedures. The elemental analysis demonstrates a carbon content of approximately 31.18 percent, hydrogen content of 3.05 percent, bromine content of 34.59 percent, nitrogen content of 24.24 percent, and oxygen content of 6.93 percent by mass, providing quantitative insight into the compound's elemental distribution.

The molecular structure incorporates several distinct functional groups that contribute to its chemical reactivity and physical properties. The pyrimidine ring system provides a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system that influences the compound's electronic properties and chemical behavior. The bromine substituent at position 5 of the pyrimidine ring introduces significant steric bulk and electronic effects, modifying the ring's reactivity profile and potentially influencing intermolecular interactions through halogen bonding mechanisms.

Property Value Reference
Molecular Formula C6H7BrN4O
Molecular Weight 231.05 g/mol
IUPAC Name This compound
CAS Registry Number 1785761-68-3
Systematic Name acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide

Crystallographic Data and Spatial Configuration

The three-dimensional molecular architecture of this compound exhibits specific spatial arrangements that influence its solid-state properties and intermolecular interactions. The compound's structural framework demonstrates conformational flexibility primarily centered around the acetohydrazide substituent, which can adopt various rotational conformations relative to the pyrimidine ring plane. This conformational freedom results from the single-bond connections between the functional groups, allowing for rotation around the carbon-nitrogen bonds that link the acetohydrazide moiety to the pyrimidine core.

The pyrimidine ring system maintains planarity consistent with aromatic six-membered heterocycles, with bond angles approximating idealized values for sp2-hybridized carbon and nitrogen atoms. The nitrogen atoms within the pyrimidine ring contribute to the ring's electron distribution and create sites for potential hydrogen bonding interactions with neighboring molecules in the solid state. The bromine substituent occupies a position perpendicular to the ring plane, introducing significant steric bulk that influences the compound's packing arrangements in crystalline form.

Database records indicate that the compound exists in multiple conformational states, with computational modeling suggesting preferred conformations that minimize steric interactions while maximizing favorable electronic interactions. The acetohydrazide functional group demonstrates the capacity for both intramolecular and intermolecular hydrogen bonding, with the carbonyl oxygen and hydrazide nitrogen atoms serving as potential hydrogen bond acceptors and donors respectively.

The Standard International Chemical Identifier Key SQHDGOIUKBEORR-UHFFFAOYSA-N provides a unique computational representation of the compound's molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation CC(=O)NNC1=NC=C(C=N1)Br offers a linear representation of the molecular structure that captures the connectivity pattern and functional group arrangements.

Spectroscopic Characterization (NMR, FTIR, UV-Vis)

Spectroscopic analysis of this compound provides detailed information about its electronic structure, molecular vibrations, and nuclear environments. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecular framework, with the pyrimidine ring protons typically appearing in the aromatic region of the spectrum. The acetohydrazide functional group contributes characteristic signals corresponding to the methyl group, carbonyl carbon, and hydrazide nitrogen environments.

The aromatic protons of the pyrimidine ring system exhibit chemical shifts consistent with electron-deficient aromatic systems, influenced by the electron-withdrawing effects of both the ring nitrogen atoms and the bromine substituent. The bromine atom's presence significantly affects the electronic environment of adjacent carbon atoms, manifesting in altered chemical shifts and coupling patterns observable in both proton and carbon Nuclear Magnetic Resonance spectra.

Fourier Transform Infrared spectroscopy provides valuable information about the compound's functional group characteristics and molecular vibrations. The carbonyl stretch of the acetohydrazide group typically appears as a strong absorption band in the region characteristic of amide carbonyls, while nitrogen-hydrogen stretching vibrations contribute additional diagnostic peaks. The pyrimidine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations, creating a complex fingerprint region that aids in structural confirmation.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the conjugated pyrimidine ring system and the extended conjugation involving the acetohydrazide substituent. The bromine substituent influences the electronic absorption characteristics through both inductive and resonance effects, potentially shifting absorption maxima and altering extinction coefficients compared to non-brominated analogs.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis of this compound provides essential information about its thermal stability, decomposition pathways, and phase transition behavior. Thermogravimetric Analysis reveals the compound's response to controlled heating conditions, documenting weight loss events that correspond to specific molecular decomposition processes. The thermal decomposition profile typically exhibits multiple stages, beginning with potential solvent loss or structural rearrangements at lower temperatures, followed by more significant molecular fragmentation at elevated temperatures.

The presence of the bromine substituent significantly influences the compound's thermal behavior, as carbon-bromine bonds typically exhibit lower bond dissociation energies compared to carbon-hydrogen bonds. This characteristic often results in distinctive thermal decomposition patterns where bromine-containing fragments are eliminated during early stages of thermal degradation. The acetohydrazide functional group contributes additional complexity to the thermal decomposition profile, as hydrazide linkages can undergo various thermal rearrangement and elimination reactions.

Differential Scanning Calorimetry measurements provide complementary information about the compound's thermal transitions, including potential melting points, glass transitions, and crystallization events. The calorimetric data reveal the energetics of phase transitions and thermal processes, offering insights into the compound's solid-state organization and molecular interactions. The thermal behavior patterns assist in understanding the compound's stability under various temperature conditions and provide practical information for handling and storage procedures.

The thermal stability profile of this compound demonstrates the influence of its molecular structure on thermal decomposition pathways, with the brominated pyrimidine core typically exhibiting different thermal characteristics compared to unsubstituted analogs. The compound's thermal analysis data contribute to understanding its potential applications and processing conditions in various chemical and material science contexts.

Properties

IUPAC Name

N'-(5-bromopyrimidin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4O/c1-4(12)10-11-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDGOIUKBEORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241314
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-68-3
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of N'-(5-bromopyrimidin-2-yl)acetohydrazide

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with acetohydrazine. The process can be summarized as follows:

  • Reactants : 5-bromopyrimidine and acetohydrazine.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or methanol under reflux conditions.
  • Product Isolation : The resulting product can be purified through recrystallization or column chromatography.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various human tumor cell lines. Studies have shown that it exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent:

  • Cell Lines Tested : Commonly tested against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria:

  • Common Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Potential Mechanism : The antibacterial effect may be attributed to the inhibition of bacterial cell wall synthesis or disruption of metabolic processes .

Other Pharmacological Activities

In addition to its anticancer and antibacterial properties, this compound has shown promise in other therapeutic areas:

  • Antifungal Activity : Exhibits inhibitory effects against certain fungal species.
  • Antiviral Properties : Preliminary studies suggest potential activity against viral infections, although further research is needed to confirm these findings.
  • Anti-inflammatory Effects : Some derivatives of hydrazides have been reported to possess anti-inflammatory properties, suggesting a possible application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

  • Study on Antitumor Activity :
    • Researchers synthesized various hydrazone derivatives from this compound and evaluated their cytotoxicity against multiple cancer cell lines.
    • Results indicated that some derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Evaluation :
    • A series of experiments assessed the antibacterial efficacy of the compound against clinical isolates of bacteria.
    • The findings revealed a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a novel antibacterial agent .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques suggested that this compound could effectively bind to specific biological targets involved in cancer progression and bacterial growth, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Acetohydrazides

N'-(Arylidene)-2-((Pyrimidin-5-yl)Thio)Acetohydrazide Derivatives

These derivatives (e.g., compound 3a in ) feature a pyrimidine ring with a thioether group at position 3. The absence of bromine and presence of sulfur distinguishes them from the target compound. In antimicrobial assays, 3a exhibited MIC values of 31.25–250 μg/mL against bacterial and fungal strains, suggesting that pyrimidine-thio derivatives possess moderate activity .

Ethyl-Thio Benzimidazolyl Acetohydrazides

Compounds such as (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC50 = 6.10 ± 0.5 μM) demonstrated potent α-glucosidase inhibitory activity, outperforming the standard drug acarbose (IC50 = 378.2 ± 0.12 μM) . The ethylthio and benzimidazole moieties likely contribute to enzyme binding, whereas bromine in the target compound could modulate electronic effects or steric interactions.

Heterocyclic Modifications

1,2,4-Triazole-3-Thiol Derivatives

Compounds like N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines . The triazole-thio group and nitro substituent enhance anticancer activity, while bromine in the target compound may similarly improve selectivity or potency.

Tetrazole-Based Acetohydrazides

Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl)Acetohydrazide derivatives (e.g., 3b , 3c ) exhibited antibacterial activity against Staphylococcus epidermidis and antifungal effects against Candida utilis . The tetrazole ring provides metabolic stability, whereas bromine in pyrimidine may enhance hydrophobic interactions with microbial targets.

Key Structural Determinants of Activity

  • Bromine Substitution : Bromine’s electron-withdrawing effect may enhance binding to enzymes or receptors by polarizing the pyrimidine ring.
  • Thioether vs. Thiol Groups : Thioether-containing analogs (e.g., pyrimidine-thio derivatives) show moderate antimicrobial activity, while thiol groups (e.g., in triazole derivatives) enhance anticancer effects .
  • Arylidene Moieties: Substituted benzylidene groups (e.g., 4-dimethylaminobenzylidene) improve solubility and target specificity .

Research Needs :

  • Synthesis and in vitro screening for antimicrobial, anticancer, and enzyme inhibitory activity.
  • Computational studies (docking, QSAR) to predict target interactions.

Biological Activity

N'-(5-bromopyrimidin-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between 5-bromopyrimidine-2-carboxaldehyde and acetohydrazide. The resulting compound features a pyrimidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that hydrazone derivatives, including this compound, possess significant antibacterial properties. For instance, it has demonstrated efficacy against various bacterial strains, comparable to standard antibiotics like norfloxacin .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer activity against different cancer cell lines. In vitro assays revealed that it exhibits cytotoxic effects on lung (NCI H-522) and ovarian (PA-1) cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • CNS Activity :
    • This compound may also act as a modulator of central nervous system (CNS) disorders by interacting with metabotropic glutamate receptors (mGluR5). This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and cognitive impairments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. SAR studies indicate that modifications to the hydrazone moiety can significantly alter the potency of the compound. For example, substituents on the pyrimidine ring can enhance or diminish its interaction with target proteins, impacting its overall efficacy .

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

  • A study evaluating various hydrazone derivatives found that this compound exhibited IC50 values in the micromolar range against specific cancer cell lines, indicating promising anticancer activity .
  • In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to established antibiotics .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 ValueReference
AntibacterialVarious Bacterial StrainsNot specified
Anticancer (Lung Cancer)NCI H-522Micromolar range
Anticancer (Ovarian Cancer)PA-1Micromolar range
CNS ModulationmGluR5Not specified

Q & A

Q. How to balance potency and metabolic stability in preclinical development?

  • Approaches :
  • ProDrug Strategies : Mask hydrazide groups with acetyl or PEG moieties to enhance plasma stability .
  • CYP450 Profiling : Identify metabolites via liver microsome incubations; modify labile sites (e.g., bromine → chlorine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(5-bromopyrimidin-2-yl)acetohydrazide
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N'-(5-bromopyrimidin-2-yl)acetohydrazide

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